molecular formula C21H23F3N2O3S B11346181 1-[(4-methylbenzyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide

1-[(4-methylbenzyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide

Cat. No.: B11346181
M. Wt: 440.5 g/mol
InChI Key: VEKVABYFLARGDD-UHFFFAOYSA-N
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Description

1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a carboxamide group, and both methylphenyl and trifluoromethylphenyl substituents. Its distinct molecular configuration makes it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(TRIFLUOROMETHYL)BENZENESULFONYL CHLORIDE with a piperidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted piperidine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

    4-(TRIFLUOROMETHYL)BENZENESULFONYL CHLORIDE: A precursor in the synthesis of the compound.

    4-(METHYLPHENYL)METHANESULFONYL CHLORIDE: Another related compound with similar functional groups.

Uniqueness

1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of a piperidine ring with both methylphenyl and trifluoromethylphenyl substituents. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C21H23F3N2O3S

Molecular Weight

440.5 g/mol

IUPAC Name

1-[(4-methylphenyl)methylsulfonyl]-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H23F3N2O3S/c1-15-2-4-16(5-3-15)14-30(28,29)26-12-10-17(11-13-26)20(27)25-19-8-6-18(7-9-19)21(22,23)24/h2-9,17H,10-14H2,1H3,(H,25,27)

InChI Key

VEKVABYFLARGDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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